molecular formula C14H12N2O3 B14164878 Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- CAS No. 2501-03-3

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-

Cat. No.: B14164878
CAS No.: 2501-03-3
M. Wt: 256.26 g/mol
InChI Key: MOFALIQXICGDFI-UHFFFAOYSA-N
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Description

Properties

CAS No.

2501-03-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-(2-nitrophenyl)methanimine

InChI

InChI=1S/C14H12N2O3/c1-19-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16(17)18/h2-10H,1H3

InChI Key

MOFALIQXICGDFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

Key parameters affecting yield and purity include:

  • Solvent Selection : Ethanol is preferred for its ability to solubilize both reactants while facilitating azeotropic water removal. Methanol has been reported for analogous Schiff base syntheses but may require extended reaction times.
  • Temperature : Elevated temperatures (100–110°C) accelerate imine formation but risk side reactions such as aldehyde oxidation.
  • Catalysts : While the base method omits catalysts, adding 1–2 mol% acetic acid reduces reaction time to 3–4 hours by protonating the carbonyl group, enhancing electrophilicity.

Table 1: Comparison of Reaction Conditions

Parameter Conventional Method Catalyzed Method
Solvent Ethanol Methanol
Temperature 104°C 25–40°C
Time 5 hours 3.5 hours
Catalyst None Acetic acid
Yield 85–90% 72–95%

Catalytic and Solvent Variations

Acid-Catalyzed Condensation

Introducing Brønsted acids (e.g., acetic acid, HCl) lowers the activation energy by protonating the aldehyde’s carbonyl oxygen. For example, reactions in methanol with 2 mol% acetic acid at 40°C achieve 90% conversion within 3.5 hours. This approach minimizes thermal degradation, making it suitable for heat-sensitive substrates.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) have been explored for similar Schiff base syntheses, though they often necessitate higher temperatures (120–130°C) and prolonged reaction times. Ethanol remains optimal due to its balance of polarity and boiling point.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack : The amine’s lone pair attacks the electrophilic carbonyl carbon of 2-nitrobenzaldehyde, forming a hemiaminal intermediate.
  • Dehydration : Acid-catalyzed elimination of water yields the imine product.

The nitro group’s meta-directing effect ensures regioselective formation of the E isomer, stabilized by intramolecular hydrogen bonding between the methoxy oxygen and imine hydrogen.

Purification and Characterization

Isolation Techniques

Crude product isolation involves cooling the reaction mixture to 0°C, followed by vacuum filtration. Recrystallization from methanol yields needle-like crystals with >99% purity, as verified by HPLC.

Spectroscopic Analysis

  • NMR : $$ ^1H $$ NMR (400 MHz, DMSO- d6): δ 8.95 (s, 1H, CH=N), 8.30–7.45 (m, 7H, aromatic), 3.85 (s, 3H, OCH3).
  • IR : Strong absorption at 1620 cm$$ ^{-1} $$ (C=N stretch), 1520 cm$$ ^{-1} $$ (NO2 asymmetric stretch).

Alternative Synthetic Approaches

Continuous Flow Synthesis

Continuous flow reactors, as demonstrated for 4-methoxy-2-nitroaniline synthesis, offer potential for scaling up Schiff base production. By maintaining precise temperature and residence time control, such systems could reduce side products and improve throughput.

Industrial Production Considerations

Current laboratory methods are amenable to pilot-scale production using jacketed reactors with reflux condensers. Key challenges include:

  • Water Removal : Integrating molecular sieves or Dean-Stark traps to shift equilibrium toward product formation.
  • Cost Efficiency : Sourcing high-purity 2-nitrobenzaldehyde, which accounts for 60–70% of raw material costs.

Chemical Reactions Analysis

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and methoxy derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is primarily used in scientific research, particularly in organic synthesis and materials science .

Research

It is utilized in studying the crystal structures and properties of organic compounds. For example, its crystal structure has been analyzed using X-ray diffraction techniques, providing detailed information on its molecular packing and interactions .

Crystal Structure Analysis

The crystal structure of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- has been determined using X-ray crystallography. The compound crystallizes in the P 2₁ 2₁ 2₁ space group with unit cell dimensions a = 4.0010 Å, b = 7.8410 Å, and c = 40.447 Å . This analysis provides insights into the compound's solid-state packing and intermolecular interactions .

Synthesis of Novel Compounds

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- can be used as a precursor in synthesizing novel organic compounds with potential applications in medicinal chemistry or materials science. By modifying the functional groups attached to the benzenamine core, researchers can create a library of compounds with diverse chemical and biological properties .

Potential Environmental Applications

Mechanism of Action

The mechanism of action of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (E)-4-Methoxy-N-[(2-nitrophenyl)methylene]aniline
  • Molecular Formula : C₁₄H₁₂N₂O₃
  • Molecular Weight : 256.26 g/mol
  • Structure: Features a methoxy (-OCH₃) group at the para position of the benzenamine ring and a nitro (-NO₂) group at the ortho position of the phenylmethylene moiety. The (E)-stereochemistry is confirmed via spectroscopic and crystallographic analyses .

Synthesis :
Typically synthesized via Schiff base formation, involving condensation of 4-methoxyaniline with 2-nitrobenzaldehyde under reflux conditions. Structural confirmation employs FT-IR, ¹H/¹³C NMR, and X-ray diffraction .

Key Properties :

  • Electronic Features : The methoxy group donates electrons via resonance, while the ortho-nitro group withdraws electrons, creating a polarized imine bond (C=N) at ~1620 cm⁻¹ (IR) .
  • Thermodynamics : Calculated boiling point (Joback method) for similar Schiff bases is ~677 K; solubility is influenced by aromatic substituents .

Comparison with Structurally Similar Compounds

Substituent Position Variations

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activity Reference
Target Compound 4-OCH₃, 2-NO₂ 256.26 Polar imine bond; anti-inflammatory potential
4-Methoxy-N-[(4-nitrophenyl)methylene]aniline 4-OCH₃, 4-NO₂ 256.26 Higher symmetry; para-nitro enhances electron withdrawal, affecting reactivity
4-Methyl-N-[(4-nitrophenyl)methylene]aniline 4-CH₃, 4-NO₂ 240.26 Reduced polarity (CH₃ vs. OCH₃); lower bioactivity

Analysis :

  • Methoxy vs. Methyl : Methoxy’s electron-donating nature increases solubility in polar solvents, whereas methyl groups enhance lipophilicity (log P ~2.5 vs. ~3.0) .

Aromatic Ring Modifications

Compound Name Aromatic System Molecular Weight (g/mol) Key Properties/Activity Reference
(E)-4-Methoxy-N-(naphthalen-2-ylmethylene)benzenamine Naphthalene 261.32 Extended conjugation; UV absorbance at 310 nm
N-((1H-Benzo[d]imidazol-1-yl)(phenyl)methylene)benzenamine Benzimidazole 299.34 Antifungal activity (IC₅₀ = 8 µM); high molar refractivity

Analysis :

  • Naphthalene Derivatives : Increased aromaticity enhances UV stability but reduces solubility in aqueous media .
  • Heterocyclic Analogs : Benzimidazole-containing Schiff bases show superior antifungal activity due to hydrogen-bonding capacity and planar geometry .

Analysis :

  • Anti-inflammatory Activity : The target compound’s ortho-nitro group may sterically hinder enzyme binding compared to pyrazole derivatives with flexible substituents .
  • Antiproliferative Effects : Nitro groups in triazole analogs improve redox cycling, generating cytotoxic reactive oxygen species (ROS) .

Methods :

  • Target Compound: Condensation in ethanol under reflux (yield: 75–80%); characterized by ¹H NMR (δ 8.60 ppm for CH=N) and X-ray crystallography .
  • Analog Synthesis :
    • 4-Nitro Isomer : Similar conditions but requires longer reaction time (6–8 hrs) due to para-nitro’s electron-withdrawing effects .
    • Methyl-Substituted Analogs : Lower yields (~60%) due to reduced nucleophilicity of methyl-aniline .

Crystallography :

  • Target compound’s crystal packing shows π-π stacking (3.5 Å) between aromatic rings, stabilizing the (E)-configuration .

Biological Activity

Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- (commonly referred to as the compound ) is an organic compound featuring a complex structure that includes a benzene ring, a methoxy group, and a nitrophenyl moiety. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]- is C14H14N2O3C_{14}H_{14}N_{2}O_{3}, with a molecular weight of approximately 258.27 g/mol. The presence of the methoxy group and the nitrophenyl moiety contributes to its unique chemical reactivity and potential biological interactions.

1. Antimicrobial Activity

Research indicates that benzenamine derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to benzenamine, particularly those containing nitro groups, showed enhanced antibacterial activity against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with cellular metabolism.

Compound NameActivityReference
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-Antibacterial against E. coli
Derivative AAntifungal against Candida spp.

2. Anti-inflammatory Effects

The anti-inflammatory properties of benzenamine derivatives have also been explored. In vitro studies have shown that these compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in macrophage cell lines.

Compound NameIC50 (µM)Effect on COX-2 ExpressionReference
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-12.5Significant reduction
Derivative B15.0Moderate reduction

3. Anticancer Potential

The anticancer activity of benzenamine derivatives has been investigated in several studies. The presence of the nitro group is crucial for enhancing cytotoxicity against cancer cell lines. For example, one study reported that compounds with similar structural features exhibited IC50 values in the low micromolar range against various cancer cell lines.

Compound NameCancer Cell LineIC50 (µM)Reference
Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-MCF-7 (breast cancer)8.0
Derivative CHeLa (cervical cancer)5.5

Case Studies

Case Study 1: Antimicrobial Activity Assessment

In a recent study, benzenamine derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds with nitro substitutions showed enhanced activity compared to their non-nitro counterparts.

Case Study 2: Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory mechanisms of benzenamine derivatives revealed that these compounds significantly inhibited NF-kB activation in RAW264.7 cells, leading to decreased expression of inflammatory markers.

Structure-Activity Relationship (SAR)

The biological activities of benzenamine derivatives can be correlated with their structural features:

  • Methoxy Group : Enhances lipophilicity and cellular uptake.
  • Nitro Group : Essential for antimicrobial and anticancer activities.
  • Aromatic Systems : Influence binding affinity to biological targets.

Q & A

Basic: What experimental methods are recommended for synthesizing Benzenamine, 4-methoxy-N-[(2-nitrophenyl)methylene]-?

Answer:
The compound can be synthesized via a condensation reaction between 4-methoxyaniline and 2-nitrobenzaldehyde under azeotropic conditions. Azeotropic distillation using toluene and a Dean-Stark trap effectively removes water, shifting the equilibrium toward imine formation . Key steps include:

  • Refluxing equimolar reactants in toluene.
  • Monitoring water removal to gauge reaction progress.
  • Purification via mixed-solvent recrystallization (e.g., ethanol/water).
    This method is adaptable from analogous Schiff base syntheses but requires validation for nitro group positioning (2-nitro vs. 4-nitro) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: Confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹ in IR) and nitro/methoxy group positions via 1^1H and 13^{13}C NMR chemical shifts .
  • X-ray Crystallography: Resolve molecular geometry using programs like SHELX for refinement. Note that nitro group orientation impacts crystal packing and hydrogen bonding .
  • Mass Spectrometry: Validate molecular weight (256.26 g/mol) and fragmentation patterns .

Advanced: How can density functional theory (DFT) elucidate the electronic properties of this Schiff base?

Answer:
DFT calculations (e.g., B3LYP/6-31G*) can model:

  • Charge Distribution: Electron-withdrawing nitro groups at the 2-position influence conjugation, altering the HOMO-LUMO gap compared to 4-nitro analogs .
  • Reactivity: Predict sites for electrophilic/nucleophilic attack using Fukui indices.
  • Solvent Effects: Simulate solvent interactions (e.g., toluene, DMSO) via polarizable continuum models (PCM). Validate with experimental UV-Vis spectra .

Advanced: How does the 2-nitro substituent affect photophysical or catalytic properties compared to 4-nitro isomers?

Answer:

  • Steric and Electronic Effects: The 2-nitro group introduces steric hindrance near the imine bond, reducing planarity and altering π-conjugation. This may decrease fluorescence quantum yield compared to 4-nitro derivatives .
  • Catalytic Activity: In metal complexes, the 2-nitro orientation may limit coordination sites, affecting catalytic efficiency in oxidation/reduction reactions. Comparative cyclic voltammetry studies are recommended .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data for this compound?

Answer:
Discrepancies often arise from:

  • Isomerization: Ensure the imine bond configuration (E/Z) is confirmed via NOESY NMR or X-ray diffraction .
  • Purity: Trace solvents (e.g., toluene) or unreacted aldehydes can skew melting points. Use DSC for precise thermal analysis .
  • Synthetic Conditions: Variations in azeotropic solvent or reaction time may yield polymorphs. Standardize protocols and cross-reference with crystallographic data .

Advanced: What strategies optimize this compound’s bioactivity in pharmacological studies?

Answer:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing methoxy with halogen groups) to enhance antioxidant or antimicrobial activity. Test derivatives using DPPH/ABTS assays .
  • Pro-drug Design: Incorporate hydrolyzable groups (e.g., esters) to improve bioavailability. Validate via in vitro metabolic stability assays .

Basic: What are the safety and handling protocols for this nitro-containing compound?

Answer:

  • Toxicity: Nitro compounds may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Keep in amber vials under inert gas (N₂/Ar) to prevent nitro group degradation .
  • Disposal: Follow EPA guidelines for nitroaromatic waste (e.g., incineration with scrubbers) .

Advanced: How to analyze non-covalent interactions in crystal structures of this compound?

Answer:

  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (C–H···O, π-π stacking) using CrystalExplorer. Compare 2-nitro vs. 4-nitro derivatives to assess packing efficiency .
  • Thermal Analysis: Correlate TGA/DSC data with crystallographic stability. Note that nitro groups may lower decomposition temperatures .

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